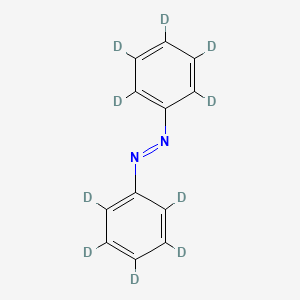

Azobenzene-D10

Descripción general

Descripción

Azobenzene-D10 is a type of azobenzene, which are archetypal molecules that have a central role in fundamental and applied research . Over the course of almost two centuries, the area of azobenzenes has witnessed great achievements; azobenzenes have evolved from simple dyes to ‘little engines’ and have become ubiquitous in many aspects of our lives, ranging from textiles, cosmetics, food and medicine to energy and photonics .

Synthesis Analysis

Azobenzenes have been synthesized for almost two centuries, and their synthesis and applications have greatly expanded over time . They have evolved from simple dyes to exquisite molecules that can be used to control the properties of diverse materials .Molecular Structure Analysis

This compound has a molecular formula of C12H10N2 . It is characterized by two phenyl rings connected by an azo bond . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications .Chemical Reactions Analysis

Azobenzene undergoes photoisomerization from the more stable E form to the Z form . This light-induced structural change of azobenzene can also alter its rupture forces, making it an ideal light-responsive mechanophore .Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.28 g/mol . It has a topological polar surface area of 24.7 Ų and a heavy atom count of 14 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

1. Holographic Information Storage

Azobenzene peptides have been identified as effective materials for holographic information storage. A study by Rasmussen et al. (1999) reported a proline-based azobenzene peptide (DNO) demonstrating high diffraction efficiency and rapid response time in holographic applications. This advancement is crucial for the development of high-speed optical recording systems (Rasmussen et al., 1999).

2. Biomedical Applications

Cheng et al. (2021) highlighted the use of azobenzene in biomedical applications, particularly as a light/hypoxia-responsive functional material. The unique properties of azobenzene, such as its on/off switching abilities, are leveraged in various biomedical scenarios, including pharmacology and fluorescence activity modulation (Cheng et al., 2021).

3. Cell Culture Platforms

Fedele et al. (2018) explored the use of azobenzene-based materials as cell culture substrates. These materials exhibit light-responsive properties, making them promising for applications in tissue engineering and regenerative medicine. Azobenzene's ability to isomerize in response to light enhances the versatility of biomaterials (Fedele et al., 2018).

4. Functional Complexes in Molecular Devices

Tylkowski et al. (2017) reviewed the role of azobenzene molecules in forming functional complexes used in various applications such as catalysis, molecular biology, and medicine. These complexes, involving azobenzene-metal interactions, are integral in the development of molecular machines and chemosensors (Tylkowski et al., 2017).

5. Photoswitches for Biomolecules

Beharry and Woolley (2011) discussed the application of azobenzene as a photoswitch in biological systems. The ability of azobenzene to undergo photoisomerization makes it an effective tool for controlling the function of biomolecules, such as peptides, proteins, and nucleic acids (Beharry & Woolley, 2011).

Mecanismo De Acción

Safety and Hazards

Azobenzene-D10 should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The development of azobenzenes has stimulated the production of new colored and light-responsive materials with various applications, and their use continues to expand towards new high-tech applications . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions, with limits imposed only by one’s imagination .

Propiedades

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-LHNTUAQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)